molecular formula C12H13ClN2O2 B11069697 N-(4-chloro-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

N-(4-chloro-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

Cat. No.: B11069697
M. Wt: 252.69 g/mol
InChI Key: FSFYXSAZDPYQHE-UHFFFAOYSA-N
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Description

N-(4-chloro-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is a synthetic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide typically involves the reaction of 4-chloro-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chloro-1,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chlorine substituent, which can significantly influence its chemical reactivity and biological activity. This chlorine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

N-(4-chloro-1,7-dimethyl-2-oxo-3H-indol-3-yl)acetamide

InChI

InChI=1S/C12H13ClN2O2/c1-6-4-5-8(13)9-10(14-7(2)16)12(17)15(3)11(6)9/h4-5,10H,1-3H3,(H,14,16)

InChI Key

FSFYXSAZDPYQHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(C(=O)N2C)NC(=O)C

Origin of Product

United States

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